molecular formula C20H18N4 B242325 7-methyl-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

7-methyl-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B242325
M. Wt: 314.4 g/mol
InChI Key: WOPYYPZSSDEEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound with a molecular formula of C19H16N4. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is favored due to its efficiency and high yield. The reaction is carried out under mild conditions, often in the presence of a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

7-methyl-N-(2-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research

Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H18N4/c1-14-10-12-24-18(13-14)23-19(17-9-5-6-11-21-17)20(24)22-16-8-4-3-7-15(16)2/h3-13,22H,1-2H3

InChI Key

WOPYYPZSSDEEGF-UHFFFAOYSA-N

SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C)C4=CC=CC=N4

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C)C4=CC=CC=N4

Origin of Product

United States

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